molecular formula C9H16N4 B3058619 4-Hydrazino-4-pyridin-4-YL-butylamine CAS No. 904814-11-5

4-Hydrazino-4-pyridin-4-YL-butylamine

Cat. No.: B3058619
CAS No.: 904814-11-5
M. Wt: 180.25 g/mol
InChI Key: CSLBSRFTPJVPAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydrazino-4-pyridin-4-YL-butylamine is a chemical compound with the molecular formula C9H16N4 It is characterized by the presence of a hydrazino group attached to a pyridine ring, which is further connected to a butylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazino-4-pyridin-4-YL-butylamine typically involves the reaction of 4-pyridinecarboxaldehyde with hydrazine hydrate under controlled conditions. The reaction is carried out in an ethanol solvent, and the mixture is heated to reflux for several hours. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Hydrazino-4-pyridin-4-YL-butylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

Scientific Research Applications

4-Hydrazino-4-pyridin-4-YL-butylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-Hydrazino-4-pyridin-4-YL-butylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazino group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound may interact with cellular pathways involved in signal transduction and gene expression .

Comparison with Similar Compounds

Uniqueness: 4-Hydrazino-4-pyridin-4-YL-butylamine stands out due to its unique structural combination of a hydrazino group and a pyridine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific investigations and potential therapeutic applications.

Biological Activity

4-Hydrazino-4-pyridin-4-YL-butylamine is a synthetic compound characterized by its unique structural features, including a hydrazino group attached to a pyridine ring, which is further connected to a butylamine chain. Its molecular formula is C9H16N4C_9H_{16}N_4, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry.

The biological activity of this compound primarily involves its interaction with various molecular targets, such as enzymes and receptors. The hydrazino group allows the compound to form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of their activity. This mechanism is crucial for its potential therapeutic applications, including anticancer and antimicrobial effects.

Anticancer Properties

Research has shown that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, studies on related hydrazine derivatives have indicated that they can act as antagonists of retinoid X receptor alpha (RXRα), which plays a pivotal role in cancer development. The evaluation of these derivatives demonstrated promising antiproliferative activities against various cancer cell lines, including HepG2 and A549, with IC50 values indicating effective inhibition of cell viability .

Antimicrobial Activity

In addition to anticancer properties, there is ongoing research into the antimicrobial effects of this compound. The compound's ability to interact with bacterial enzymes suggests potential as an antimicrobial agent. Preliminary studies indicate that similar hydrazine derivatives can inhibit bacterial growth by disrupting essential metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsIC50 Values (µM)Mechanism of Action
Anticancer4-Hydrazino-5H-pyridazino[4,5-b]indole10 - 20RXRα antagonism; apoptosis induction
AntimicrobialVarious hydrazine derivatives5 - 50Enzyme inhibition; disruption of metabolic pathways
Enzyme InhibitionHydrazine-based compoundsVariesCovalent bonding to active sites

Detailed Research Findings

  • Anticancer Studies : A series of hydrazine derivatives were synthesized and tested for their anticancer activity as RXRα antagonists. Among these, compounds with a pyridine substitution showed enhanced antiproliferative effects compared to others, suggesting the importance of structural modifications in enhancing biological activity .
  • Mechanistic Insights : The interaction between the hydrazino group and enzyme active sites was explored through various kinetic studies. These studies revealed that the compound could significantly reduce enzyme activity by forming stable complexes, thereby affecting cellular signaling pathways involved in cancer progression .
  • Pharmacological Potential : The pharmacological profile of this compound is being investigated for its potential use in treating neurodegenerative diseases due to its ability to cross the blood-brain barrier and interact with neuroreceptors.

Properties

IUPAC Name

4-hydrazinyl-4-pyridin-4-ylbutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4/c10-5-1-2-9(13-11)8-3-6-12-7-4-8/h3-4,6-7,9,13H,1-2,5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLBSRFTPJVPAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(CCCN)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00587664
Record name 4-Hydrazinyl-4-(pyridin-4-yl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904814-11-5
Record name 4-Hydrazinyl-4-(pyridin-4-yl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydrazino-4-pyridin-4-YL-butylamine
Reactant of Route 2
4-Hydrazino-4-pyridin-4-YL-butylamine
Reactant of Route 3
Reactant of Route 3
4-Hydrazino-4-pyridin-4-YL-butylamine
Reactant of Route 4
4-Hydrazino-4-pyridin-4-YL-butylamine
Reactant of Route 5
4-Hydrazino-4-pyridin-4-YL-butylamine
Reactant of Route 6
4-Hydrazino-4-pyridin-4-YL-butylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.